
1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione (hereafter referred to as CMPP) is a synthetic compound belonging to the class of pyrazolopyridines. It is an important intermediate in the synthesis of various drugs and agrochemicals. CMPP has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopy
A study by Viji et al. (2020) analyzed a molecule similar to "1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione" using quantum chemical methods and vibrational spectral techniques. This research focused on the molecule's spectroscopic characteristics and potential antimicrobial activity (Viji et al., 2020).
Another study by Sivakumar et al. (2021) conducted a similar analysis, examining the molecular structure and antimicrobial properties of a related compound (Sivakumar et al., 2021).
Antimicrobial and Antifungal Effects
- The antimicrobial and antifungal properties of molecules closely related to "this compound" have been a significant focus. Both studies mentioned above (Viji et al., 2020; Sivakumar et al., 2021) found that these compounds exhibit antifungal and antibacterial effects.
Molecular Docking and Biological Activity
- Molecular docking studies have been performed to explore the biological activity of similar compounds. Viji et al. (2020) and Sivakumar et al. (2021) both used molecular docking to identify hydrogen bonds and binding energy with different proteins, providing insights into the potential biological functions of these molecules.
Anticancer Activity
- A study by Al-Suwaidan et al. (2015) investigated the antitumor activity of related compounds. They found that certain derivatives showed potential broad-spectrum antitumor activity (Al-Suwaidan et al., 2015).
Conjugated Experimental and Theoretical Studies
- Kumarasinghe et al. (2009) conducted a study focusing on the synthesis and structural analysis of compounds structurally related to "this compound", highlighting the importance of single-crystal X-ray analysis for structure determination (Kumarasinghe et al., 2009).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methylpyrazol-4-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-10(7-15-16)13(18)6-12(17)9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSCDJSETTZPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
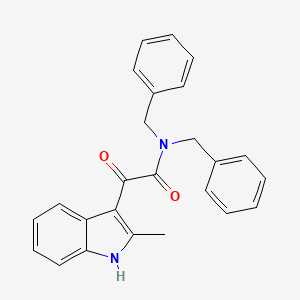

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)
![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)
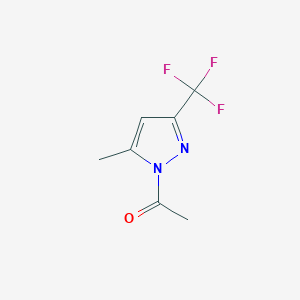
![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
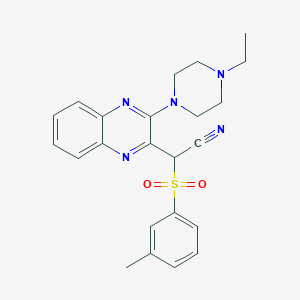
![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)
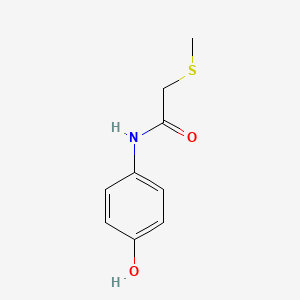
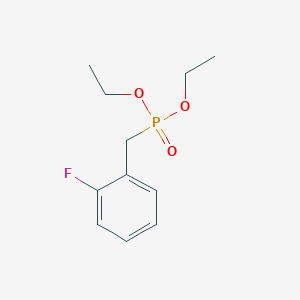


![4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2403419.png)
